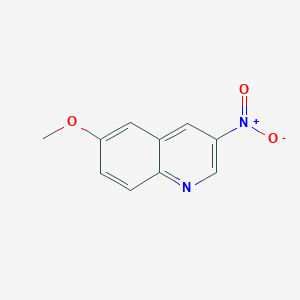

6-Methoxy-3-nitroquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZXVJDJDOXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364020 | |

| Record name | 6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159454-73-6 | |

| Record name | 6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Construction of 6 Methoxy 3 Nitroquinoline and Its Analogues

De Novo Quinoline (B57606) Ring Synthesis Approaches Relevant to 6-Methoxy-3-nitroquinoline Core

De novo strategies involve the construction of the quinoline ring from acyclic or monocyclic precursors. Several named reactions are pivotal in this context, allowing for the formation of the quinoline backbone, which can either bear the desired methoxy (B1213986) and nitro groups from the start or be amenable to their subsequent introduction.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic and robust method for quinoline synthesis. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring. iipseries.orgrsc.org This method is directly applicable to the synthesis of 6-methoxyquinoline (B18371), the immediate precursor to this compound.

The choice of the starting aniline derivative is crucial as it dictates the substitution pattern on the benzene (B151609) portion of the quinoline ring. For the synthesis of the 6-methoxyquinoline core, p-methoxyaniline is the logical starting material. A patented method describes the reaction of p-methoxyaniline with glycerol, p-methoxy nitrobenzene (as the oxidant), ferrous sulfate (B86663), and boric acid in the presence of concentrated sulfuric acid to yield 6-methoxyquinoline. google.com

Alternatively, a nitro group can be incorporated from the outset by using a nitro-substituted aniline. For instance, 6-methoxy-8-nitroquinoline (B1580621) can be synthesized via a Skraup reaction starting from 4-methoxy-2-nitroaniline (B140478) and glycerol. mdpi.com A detailed procedure published in Organic Syntheses describes the synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole (4-amino-2-nitroanisole) and glycerol, using arsenic oxide as the oxidant in sulfuric acid, achieving yields of 65-76%. orgsyn.org Similarly, reacting 4-amino-3-nitroanisole with methacrolein (B123484) in a Skraup reaction has been shown to produce 6-methoxy-3-methyl-8-nitroquinoline (B8358403) in a 50% yield. prepchem.comgoogle.com These examples demonstrate the versatility of the Skraup reaction in accommodating both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aniline precursor to build complex quinoline systems.

| Starting Aniline | Carbon Source | Reagents | Product | Yield | Reference |

| p-Methoxyaniline | Glycerol | H₂SO₄, p-methoxy nitrobenzene, FeSO₄, Boric Acid | 6-Methoxyquinoline | High | google.com |

| 4-Methoxy-2-nitroaniline | Glycerol | H₂SO₄, FeSO₄ | 6-Methoxy-8-nitroquinoline | - | mdpi.com |

| 3-Nitro-4-aminoanisole | Glycerol | H₂SO₄, Arsenic(V) oxide | 6-Methoxy-8-nitroquinoline | 65-76% | orgsyn.org |

| 4-Amino-3-nitroanisole | Methacrolein | - | 6-methoxy-3-methyl-8-nitroquinoline | 50% | prepchem.comgoogle.com |

| 4-Methoxy-2-nitroaniline | Ethyl vinyl ketone | - | 4-Ethyl-6-methoxy-8-nitroquinoline | 11% | google.com |

Glycerol is the traditional three-carbon source for the Skraup reaction. Under the harsh acidic and high-temperature conditions, glycerol dehydrates to form acrolein (propenal), which is the key electrophilic species that reacts with the aniline. iipseries.orgrsc.org However, the reaction between glycerol and sulfuric acid can be violent and prone to charring, which can lower yields. google.com

To circumvent this, modern adaptations may use acrolein directly or other α,β-unsaturated aldehydes and ketones in place of glycerol. google.comresearchgate.net For example, the reaction of 4-amino-3-nitroanisole with methacrolein (an acrolein derivative) yields a methyl-substituted quinoline. prepchem.com Another variation uses ethyl vinyl ketone to react with 4-methoxy-2-nitroaniline, resulting in the formation of 4-ethyl-6-methoxy-8-nitroquinoline. google.com These modifications allow for the introduction of substituents onto the pyridine (B92270) ring of the quinoline system.

Concentrated sulfuric acid is the most common acidic medium for the Skraup reaction. It serves multiple purposes: it catalyzes the dehydration of glycerol to acrolein, facilitates the cyclization of the intermediate, and promotes the final dehydration step to form the quinoline ring. iipseries.org

An oxidizing agent is required to dehydrogenate the initially formed 1,2-dihydroquinoline (B8789712) intermediate to the fully aromatic quinoline. wikipedia.org The classic oxidant is nitrobenzene corresponding to the aniline used (e.g., nitrobenzene for aniline, p-methoxy nitrobenzene for p-methoxyaniline). wikipedia.orggoogle.com However, other oxidizing agents such as arsenic(V) oxide or arsenic acid are also effective and can lead to less violent reactions. wikipedia.orgorgsyn.org Due to the often vigorous nature of the reaction, moderators like ferrous sulfate (FeSO₄) are frequently added to ensure better control. wikipedia.orggoogle.com In some modern variations, particularly those employing microwave irradiation, the reaction has been performed without any external oxidant. nih.gov

The Combes quinoline synthesis provides an alternative route to substituted quinolines. First reported in 1888, this reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgwiley.com The mechanism involves the initial formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-substituted quinoline. wikipedia.org

This method is particularly relevant for creating quinoline backbones with specific substitution patterns. For example, the reaction of m-methoxyaniline with an unsymmetrical β-diketone can lead to a mixture of 5-methoxy- and 7-methoxyquinoline (B23528) regioisomers, with the product ratio influenced by steric effects. wikipedia.org Polyphosphoric acid (PPA) is often reported to be a more effective catalyst than sulfuric acid for the cyclization step. wiley.com The Combes synthesis has been used to prepare complex structures, such as 3,4-cyclohexano-6-methoxy quinoline, demonstrating its utility in generating analogues of the target compound's core structure. iipseries.org

While less direct for synthesizing this compound itself, the Pfitzinger and Povarov reactions represent important general strategies for constructing the quinoline backbone.

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The reaction opens the isatin ring to form an intermediate keto-acid, which then condenses with the carbonyl compound and cyclizes to yield a quinoline-4-carboxylic acid. wikipedia.org This method is a powerful tool for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a useful synthetic anchor for further functionalization. researchgate.netias.ac.in

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.orgrsc.org This multicomponent reaction is highly efficient for synthesizing substituted quinolines, particularly tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. wikipedia.orgacs.org Modern variations have expanded the scope of this reaction, for instance, by using arylacetylenes as a precursor for the diene component, mediated by iodine. acs.orgnih.gov

Utilization of Glycerol and Other Carbon-Source Equivalents in Cyclization

Combes Synthesis and Related Annulation Pathways

Post-Cyclization Functional Group Interconversions and Derivatization Strategies

Once the fundamental quinoline core is assembled, subsequent modifications are often necessary to introduce or alter substituents to achieve the desired molecular architecture. These post-cyclization strategies are critical for creating diverse libraries of quinoline derivatives. Key transformations include the introduction of nitro groups, halogens, and methoxy functionalities onto the pre-formed quinoline scaffold.

Introduction of Nitro Substituents via Direct Nitration

The introduction of a nitro group onto the quinoline ring via electrophilic aromatic substitution is a fundamental derivatization strategy. The position of nitration is heavily influenced by the reaction conditions and the existing substituents on the ring, which direct the incoming electrophile.

For the parent quinoline molecule, nitration with nitric acid and acetic anhydride (B1165640) can yield 3-nitroquinoline (B96883), albeit in low yields of around 6%. scispace.com However, the presence of a methoxy group at the 6-position significantly alters the regioselectivity. The nitration of 6-methoxyquinoline with dinitrogen pentoxide in sulfur dioxide (DNP-SO₂) results in substitution at the 5-position, not the 3-position. scispace.com Similarly, the direct nitration of 6,8-dibromoquinoline (B11842131) leads to the formation of the corresponding 5-nitro derivative. nih.gov

To achieve the 3-nitro substitution pattern on a 6-methoxyquinoline scaffold, a multi-step synthetic sequence is often employed. For instance, in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, 4-methoxyaniline is first cyclized. The resulting 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate is then subjected to nitration. This nitrification step, using a mixture of nitric acid and propionic acid, successfully introduces the nitro group at the 3-position. atlantis-press.com This highlights that the oxidation state and substitution pattern of the quinoline ring during the nitration step are crucial for directing the nitro group to the desired position.

Table 1: Regioselectivity in the Nitration of Quinoline Derivatives

| Starting Material | Nitrating Agent | Product(s) | Source |

|---|---|---|---|

| Quinoline | HNO₃/Ac₂O | 3-Nitroquinoline (6% yield) | scispace.com |

| 6-Methoxyquinoline | DNP-SO₂ | 5-Nitro-6-methoxyquinoline | scispace.com |

| 6,8-Dibromoquinoline | Direct Nitration | 5-Nitro-6,8-dibromoquinoline | nih.gov |

Halogenation of the Quinoline Core (e.g., Chlorination)

Halogenation of the quinoline ring introduces a versatile functional group that can serve as a handle for further modifications, particularly in cross-coupling reactions. Chlorination is a common example of such a transformation.

Following the nitration to produce 6-methoxy-2-methyl-3-nitroquinolin-4-ol, a chlorination step can be performed to yield 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com This conversion of a hydroxyl group to a chloro group is a key step, making the 4-position susceptible to nucleophilic substitution.

Methoxylation Strategies for Quinoline Scaffolds

The introduction of a methoxy group onto the quinoline scaffold can be achieved through various synthetic strategies. While many syntheses start with a pre-methoxylated precursor like 4-methoxyaniline, direct methoxylation onto the quinoline ring is also possible. atlantis-press.com

Transition metal-catalyzed C-H functionalization represents an efficient method for the direct methoxylation of quinoline scaffolds. researchgate.net This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route. For example, methods have been developed for the direct introduction of methoxy groups at the C5 and C6 positions of quinolines using methanol (B129727) as the methoxylating agent. researchgate.net

Advanced Catalytic Systems in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound and its precursors has benefited significantly from these developments, particularly in the areas of transition-metal-catalyzed cross-coupling and green chemistry.

Transition-Metal-Catalyzed Cross-Coupling Reactions Leading to Substituted Quinoline Precursors

Transition-metal catalysis is a cornerstone for the construction of substituted quinoline rings. ias.ac.in These methods often involve the coupling of simpler, readily available starting materials to build the complex heterocyclic system. ias.ac.intandfonline.com Catalysts based on palladium, copper, rhodium, cobalt, and iron have all been employed in the synthesis of quinoline derivatives. acs.orgmdpi.comnih.gov

Palladium Catalysis: Palladium catalysts are widely used for annulation reactions to form the quinoline core. For instance, the annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Suzuki-Miyaura cross-coupling reactions, also palladium-catalyzed, can be used to functionalize chloroquinolines with arylboronic acids. chim.it

Copper Catalysis: Copper-catalyzed methods offer an economical and efficient alternative for quinoline synthesis. A one-pot, three-component reaction of anilines, aldehydes, and alkynes can be catalyzed by copper to produce substituted quinolines. ias.ac.in Another copper-catalyzed approach involves the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org

Iron Catalysis: Iron-catalyzed reductive cyclization of ortho-nitro-substituted Baylis-Hillman acetates using carbon monoxide provides a route to 3-substituted quinolines. acs.orgacs.org

Rhodium and Ruthenium Catalysis: Rhodium catalysts have been used for the cyclization of aniline derivatives with alkynyl esters to regioselectively synthesize quinoline carboxylates. mdpi.com Ruthenium-catalyzed annulation of enaminones with anthranils is another method to access 3-substituted quinolines. mdpi.com

These catalytic methods provide powerful tools for assembling the precursors to molecules like this compound, allowing for the precise installation of various substituents on the quinoline core. chim.it

Development of Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.govijpsjournal.com The synthesis of quinolines is no exception, with numerous "green" protocols being developed to minimize waste, avoid hazardous solvents, and reduce energy consumption. tandfonline.comnih.gov

Key green chemistry strategies for quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Newer methods employ more benign alternatives like water, ethanol (B145695), or ethanol-water mixtures. tandfonline.com

Catalyst-Free Reactions: Some protocols have been developed that proceed without a catalyst, such as the one-pot multi-component condensation of benzene-1,3-diol, aldehyde, ammonium (B1175870) acetate (B1210297), and acetoacetanilide (B1666496) in ethanol under microwave irradiation. tandfonline.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comnih.gov

One-Pot, Multi-Component Reactions: These reactions improve atom economy and process efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. tandfonline.combohrium.com

Use of Recoverable Catalysts: The development of nanocatalysts and other heterogeneous catalysts allows for easy separation from the reaction mixture and reuse, which is both economically and environmentally advantageous. nih.gov

These green approaches are applicable to the synthesis of a wide range of quinoline derivatives and represent the future of sustainable chemical manufacturing. nih.govijpsjournal.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Nitroquinoline |

| 6-Methoxyquinoline |

| Dinitrogen pentoxide |

| Nitric acid |

| Acetic anhydride |

| 6,8-Dibromoquinoline |

| 5-Nitro-6,8-dibromoquinoline |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

| 4-Methoxyaniline |

| 6-Methoxy-2-methylquinolin-4-ol |

| Propionic acid |

| 2,4-Dichloro-3-fluoroquinoline |

| 4-Bromo-3-fluoro-6-methoxyquinoline |

| 3-Fluoro-4-iodo-6-methoxyquinoline |

| N-bromosuccinimide (NBS) |

| Methanol |

| o-Iodoaniline |

| Propargyl alcohol |

| Arylboronic acid |

| Carbon monoxide |

| Aniline |

| Aldehyde |

| Alkyne |

| Acrylic acid |

| Alkynyl ester |

| Enaminone |

| Anthranil |

| Benzene-1,3-diol |

| Ammonium acetate |

| Acetoacetanilide |

| Ethanol |

| Water |

Reactivity and Advanced Chemical Transformations of 6 Methoxy 3 Nitroquinoline

Nitro Group Manipulations

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably the amino group, which is a key building block in the synthesis of many biologically active compounds.

Catalytic Hydrogenation for Reduction to Aminoquinolines

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its clean nature and high efficiency. For 6-methoxy-3-nitroquinoline derivatives, this transformation is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

A relevant example is the reduction of 4-azido-6-methoxy-3-nitroquinoline. This compound, when subjected to a hydrogen atmosphere (1 bar) in the presence of 10% Pd/C in methanol (B129727), smoothly converts to the corresponding diamine. tuwien.at This demonstrates that the nitro group can be selectively reduced even in the presence of other reducible functionalities like an azide (B81097).

It is important to note that under certain catalytic hydrogenation conditions, the quinoline (B57606) ring itself can be reduced. For instance, the hydrogenation of 6-methoxyquinoline (B18371) using a magnetically recoverable palladium catalyst (Pd@SPIONs) has been shown to selectively reduce the pyridine (B92270) ring, yielding 6-methoxy-1,2,3,4-tetrahydroquinoline. nih.govacs.org This highlights the importance of carefully selecting catalysts and reaction conditions to achieve the desired chemoselectivity, targeting either the nitro group or the heterocyclic ring system.

Table 1: Catalytic Hydrogenation of a this compound Derivative

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Azido-6-methoxy-3-nitroquinoline | 10% Pd/C | H₂ (1 bar), MeOH | 6-Methoxyquinoline-3,4-diamine | 77% | tuwien.at |

Metal-Mediated Reductions of the Nitro Group (e.g., Stannous Chloride, Iron Filings, CuO)

Classic chemical reductions using metals in acidic media remain a robust and common method for converting nitroquinolines to aminoquinolines. Reagents such as stannous chloride (SnCl₂), iron (Fe) filings, and copper oxide (CuO) are frequently utilized.

Stannous chloride, typically in the presence of hydrochloric acid, is an effective reagent for this reduction. For example, 7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-3-nitro-4-quinolinamine is successfully reduced to the corresponding diamine using tin(II) chloride dihydrate in ethanol (B145695). google.com Similarly, 6-chloro-8-nitroquinoline (B1596401) can be reduced to 8-acetamido-6-chloroquinoline by treatment with stannous chloride followed by acetylation. tandfonline.com

Iron filings in an acidic medium, such as acetic acid, provide another reliable method. The reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) to 8-amino-6-methoxy-3-methylquinoline (B8277957) was accomplished using iron filings in a heated mixture of di-n-butyl ether and dilute acetic acid. google.com This method is also cited as a general procedure for the reduction of various nitroquinoline derivatives. asianpubs.org

More recently, copper oxide (CuO) has been demonstrated as a reusable solid reagent for the hydrogenation of nitroarenes to aminoarenes, using hydrazine (B178648) hydrate (B1144303) as the reducing agent. researchgate.net This method offers high conversion rates at room temperature. researchgate.net

Table 2: Examples of Metal-Mediated Nitro Group Reduction on Quinoline Systems

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 7-(3,5-Dimethyl-4-isoxazolyl)-6-methoxy-3-nitro-4-quinolinamine | SnCl₂·2H₂O | Ethanol, 40°C | 7-(3,5-Dimethyl-4-isoxazolyl)-6-methoxyquinoline-3,4-diamine | google.com |

| 6-Methoxy-3-methyl-8-nitroquinoline | Fe filings | di-n-butyl ether, dil. acetic acid, heat | 8-Amino-6-methoxy-3-methylquinoline | google.com |

| Nitrobenzene (B124822) (general nitroarenes) | CuO | Hydrazine hydrate, room temperature | Aniline (B41778) (corresponding amines) | researchgate.net |

Electrocatalytic Reduction Methods for Selective Transformation

Electrocatalytic methods offer a green and highly selective alternative for the reduction of nitro groups, operating under mild conditions without the need for harsh chemical reductants or high-pressure hydrogen gas. nih.gov This technique utilizes an electric current to drive the reduction at an electrode surface, often mediated by a catalyst.

Studies on the electrocatalytic hydrogenation of nitroquinolines have shown that the nitro group can be selectively reduced to an amino group without affecting the aromatic quinoline system. researchgate.net For instance, the electrolysis of 5- and 8-nitroquinolines in an alkaline medium using a copper cathode successfully yields the corresponding aminoquinolines. researchgate.net Polyoxometalates can also be used as redox mediators in aqueous solutions at room temperature to selectively reduce a variety of substituted nitroarenes to their aniline derivatives with high selectivity. nih.govnih.gov These methods are particularly advantageous when other reducible functional groups are present in the molecule, offering a high degree of chemoselectivity that can be difficult to achieve with traditional chemical methods. nih.gov

Alternative Transformations of the Nitro Functionality (e.g., to Nitroso Group)

Beyond reduction to the amino group, the nitro functionality on the quinoline ring can undergo other transformations. One notable reaction is the partial reduction or transformation to a nitroso derivative. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. nih.gov

In some reactions, the nitroso intermediate can be isolated. For example, during the S(N)H (nucleophilic substitution of hydrogen) arylamination of various nitroquinolines, including 6-nitroquinoline (B147349), in anhydrous DMSO, arylamino derivatives of both nitro- and nitrosoquinolines have been obtained. researchgate.net This indicates that under specific reaction conditions, the transformation can be halted at the nitroso stage, providing access to a different class of substituted quinolines. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline System

The presence of the electron-withdrawing nitro group at the 3-position significantly activates the quinoline ring, particularly at positions 2 and 4, towards nucleophilic aromatic substitution (SNAr).

Displacement of Halogen Substituents (e.g., Chloride)

A halogen, such as chlorine, situated at the 4-position of the this compound scaffold serves as an excellent leaving group in SNAr reactions. The synthesis of 4-chloro-6-methoxy-3-nitroquinoline (B1366523) creates a valuable intermediate for further functionalization. google.com

This chloro-derivative readily reacts with a variety of nucleophiles. For instance, treatment with amines leads to the displacement of the chloride to form 4-amino-6-methoxy-3-nitroquinoline derivatives. A specific example is the reaction of 7-bromo-4-chloro-6-methoxy-3-nitroquinoline with (1R)-1-phenylethanamine in DMF, which results in the formation of the corresponding 4-amino product. Similarly, reaction with sodium azide (NaN₃) smoothly displaces the chloride to yield the 4-azido derivative, which can be further transformed. researchgate.net These reactions demonstrate the powerful activating effect of the 3-nitro group, enabling the construction of diverse molecular architectures from a common halogenated precursor.

Table 3: SNAr Reactions on a 4-Chloro-6-methoxy-3-nitroquinoline Derivative

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 7-Bromo-4-chloro-6-methoxy-3-nitroquinoline | (1R)-1-Phenylethanamine | DMF, 30°C | 7-Bromo-6-methoxy-3-nitro-N-[(1R)-1-phenylethyl]quinolin-4-amine | google.com |

| 4-Chloro-6-methoxy-3-nitroquinoline | Sodium Azide (NaN₃) | DMF, rt | 4-Azido-6-methoxy-3-nitroquinoline | researchgate.net |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. organic-chemistry.orgresearchgate.net This reaction typically involves the reaction of a nitroaromatic compound with a nucleophile that has a leaving group on the nucleophilic atom. organic-chemistry.org The reaction proceeds through the formation of a σH-adduct, followed by base-induced elimination of the leaving group to afford the substituted product. clockss.org

In the context of this compound, the strong electron-withdrawing effect of the nitro group at the 3-position makes the quinoline ring susceptible to nucleophilic attack. The VNS reaction offers a direct route to introduce substituents at positions activated by the nitro group, primarily at the ortho and para positions. For 3-nitroquinoline (B96883) derivatives, amination via VNS has been shown to occur regioselectively, yielding ortho or a mixture of ortho and para isomers with high yields. researchgate.net For instance, the amination of 3-nitroquinoline with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of potassium tert-butoxide in DMSO results in the formation of 4-amino-3-nitroquinoline. researchgate.net

While specific studies on the VNS reaction of this compound are not extensively detailed in the provided search results, the general principles of VNS on nitroquinolines suggest that it would readily undergo this transformation. researchgate.netresearchgate.net The presence of the methoxy (B1213986) group at the 6-position may exert some electronic and steric influence on the regioselectivity of the substitution. It is plausible that VNS reactions on this compound with various carbanions would lead to the introduction of functional groups at the C4 position, and possibly the C2 position, of the quinoline ring. For example, the reaction of 6-nitroquinoline with chloromethyl phenyl sulfone in a NaH/THF system yields the conventional VNS product. cardiff.ac.uk

Table 1: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline Derivative | Reagent | Product(s) | Yield (%) | Reference |

| 3-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide (TMHI) | 4-Amino-3-nitroquinoline | High (95-86%) | researchgate.net |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone | Product of VNS | Not specified | cardiff.ac.uk |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole | 4-(1,2,4-Triazol-4-ylamino)-3-nitroquinoline | Not specified | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqpressbooks.pub In the case of this compound, the reactivity and orientation of electrophilic attack are governed by the combined electronic effects of the methoxy and nitro substituents. The methoxy group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. smolecule.com Conversely, the nitro group at the 3-position is a strong deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The interplay of these opposing effects determines the preferred sites for electrophilic attack. The activating influence of the methoxy group would direct incoming electrophiles to the C5 and C7 positions, which are ortho and para to it, respectively. However, the deactivating effect of the nitro group on the entire ring system makes EAS reactions on this compound challenging.

Nitration of quinoline derivatives typically requires harsh conditions, such as a mixture of nitric and sulfuric acids. smolecule.com For instance, the nitration of 6-methoxyquinolin-4(1H)-one occurs at the 3-position. nih.gov The presence of a pre-existing nitro group, as in this compound, would further deactivate the ring towards subsequent electrophilic substitution. Therefore, forcing conditions would likely be necessary to achieve any further substitution, and the substitution pattern would be a result of the complex interplay between the directing effects of the existing substituents.

Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds in modern organic synthesis. For quinoline derivatives, these reactions often involve the coupling of a halo-quinoline with a suitable partner. While this compound itself is not a substrate for direct coupling, it can be converted into derivatives suitable for such reactions. For example, chlorination of the corresponding quinolinone can yield a chloro-nitroquinoline derivative. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method. For instance, 2-chloro-3-nitroquinoline (B1590397) can undergo Suzuki coupling with phenylboronic acid. chim.it This suggests that a derivative like 2-chloro-6-methoxy-3-nitroquinoline could be a viable substrate for introducing aryl or other groups at the C2 position.

Annulation strategies, which involve the construction of a new ring onto an existing one, can also be employed to build more complex heterocyclic systems from quinoline precursors. core.ac.uk These strategies might involve the reaction of a functionalized this compound derivative in a cyclization process. For example, annulation reactions of pyridines with donor-acceptor cyclopropanes have been used to synthesize indolizines. core.ac.uk

Table 2: Examples of Coupling Reactions on Substituted Quinolines

| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 2-Chloro-3-nitroquinoline | Phenylboronic acid | Not specified | 2-Phenyl-3-nitroquinoline | chim.it |

| 7-Nitro-6-methoxy-2-chloroquinoline | Arylboronic acids | Pd(PPh₃)₄, microwave | 2-Aryl-6-methoxy-7-nitroquinoline | smolecule.com |

Direct amination reactions provide a route to form C-N bonds by directly introducing an amino group onto the quinoline ring. For nitroquinolines, this can be achieved through nucleophilic substitution of hydrogen, as discussed in the VNS section. researchgate.netresearchgate.net Additionally, direct amination can occur via oxidative C-H amination. For instance, the dehydrogenative α-C-H amination of tetrahydroquinolines using copper catalysis allows for the synthesis of 2-aminoquinolines. rsc.org

Another approach involves the reaction of nitroquinolines with amines under oxidative conditions. For example, 3-nitroquinoline can be aminated at the 4-position by reacting with primary amines in the presence of potassium ferricyanide (B76249) (K₃Fe(CN)₆). nih.gov This oxidative SNH alkylamination is selective and dependent on the position of the nitro group. nih.gov It is conceivable that this compound could undergo a similar reaction to yield 4-amino-6-methoxy-3-nitroquinoline derivatives.

Coupling Reactions and Annulation Strategies

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The resulting N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide group is electron-withdrawing and can influence the regioselectivity of subsequent reactions.

The synthesis of 6-methoxyquinoline N-oxide has been reported, and its structure has been studied. sigmaaldrich.comresearchgate.net While the direct N-oxidation of this compound is not explicitly described in the search results, the N-oxidation of other substituted quinolines is well-established. researchgate.netnih.gov The presence of the nitro group might affect the reaction conditions required for N-oxidation. The standard molar enthalpy of formation of 6-methoxyquinoline N-oxide has been determined using static-bomb calorimetry. sigmaaldrich.com

The N-oxide functionality can serve as a handle for further transformations. For example, quinoline N-oxides can be converted to chloroquinolines by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govnih.gov This provides a pathway to introduce other functional groups at specific positions of the quinoline ring.

Derivatization and Structural Diversification Based on the 6 Methoxy 3 Nitroquinoline Scaffold

Synthesis of Substituted Aminoquinoline Analogues from 6-Methoxy-3-nitroquinoline

A primary pathway for diversifying the this compound scaffold involves the transformation of the nitro group at the C3-position into an amine, which can then be further modified. This conversion opens up a rich field of aminoquinoline chemistry.

One of the most fundamental derivatizations is the reduction of the C3-nitro group to form 3-amino-6-methoxyquinoline. This transformation is a gateway to a host of subsequent reactions. Another powerful strategy involves activating the C4-position of the quinoline (B57606) ring. This is often achieved by starting with 6-methoxyquinolin-4(1H)-one, which is first nitrated to produce 6-methoxy-3-nitroquinolin-4(1H)-one. nih.gov Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the highly reactive intermediate, 4-chloro-6-methoxy-3-nitroquinoline (B1366523). nih.govnih.govatlantis-press.com

This chlorinated intermediate is particularly valuable for synthesizing substituted aminoquinolines via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitro group and the quinoline nitrogen activates the C4-position, making the chloro substituent an excellent leaving group. This allows for the straightforward introduction of various primary and secondary amines at this position. For instance, reacting 4-chloro-6-methoxy-3-nitroquinoline with different benzylamines in the presence of a base like triethylamine (B128534) (Et₃N) produces a range of N-substituted-4-amino-3-nitroquinoline derivatives. nih.govacs.org This method has also been successfully applied with other amines, such as (R)-1-phenylethylamine, to create chiral analogues. lookchem.com The reduction of the nitro group in these compounds can then lead to 3,4-diaminoquinoline derivatives, which are key precursors for other heterocyclic systems. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 4-Chloro-3-nitroquinoline | 4-Methoxybenzylamine, Et₃N | N-(4-Methoxybenzyl)-3-nitroquinolin-4-amine | nih.gov |

| 4-Chloro-6,7-dimethoxy-3-nitroquinoline | 3,4-Dimethoxybenzylamine, Et₃N | N-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3-nitroquinolin-4-amine | nih.gov |

| 4-Chloro-7-methoxy-3-nitroquinoline | 4-Methoxybenzylamine, Et₃N | 7-Methoxy-N-(4-methoxybenzyl)-3-nitroquinolin-4-amine | nih.gov |

| 4-Chloro-7-(3,5-dimethyl-4-isoxazolyl)-6-(methoxy)-3-nitroquinoline | (1R)-1-(2-Pyridinyl)ethanamine | N-[(1R)-1-(2-pyridinyl)ethyl]-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-3-nitroquinolin-4-amine | google.com |

Formation of Fused Polycyclic Heterocyclic Systems (e.g., Imidazoquinolines, Pyrroloquinolines)

The derivatized this compound scaffold is an excellent starting point for constructing more complex, fused polycyclic heterocyclic systems. These larger ring systems, such as imidazoquinolines and pyrroloquinolines, are of significant interest due to their prevalence in biologically active molecules. researchgate.netuou.ac.in

Imidazoquinolines: The synthesis of imidazo[4,5-c]quinolines is a well-established route that highlights the utility of the this compound framework. The process typically begins with the 4-chloro-6-methoxy-3-nitroquinoline intermediate. nih.govgoogle.com The key steps are:

Amination: A primary amine is introduced at the C4-position via an SNAr reaction, as described previously. nih.govacs.org

Reduction: The nitro group at C3 is reduced to an amino group. This step, often performed after the C4-amination, creates a crucial 1,2-diamine functionality (a quinoline-3,4-diamine). nih.gov

Cyclization: The diamine intermediate is reacted with a one-carbon electrophile, such as an aldehyde or an orthoester (e.g., trimethyl orthovalerate), which triggers the cyclization to form the fused imidazole (B134444) ring. nih.gov This final ring-closing step is often promoted by strong, dehydrating acids like polyphosphoric acid, which facilitates the reaction to yield the target imidazo[4,5-c]quinoline system. nih.govresearchgate.net

Pyrroloquinolines: The construction of a pyrrole (B145914) ring fused to the quinoline core represents another important structural diversification. Synthetic strategies often involve building the five-membered pyrrole ring onto the existing quinoline scaffold. One reported method for creating pyrroloquinolines involves the vicarious nucleophilic substitution (VNS) of a nitroquinoline. researchgate.net This reaction uses a carbanion that substitutes a hydrogen atom, typically ortho or para to the nitro group. A subsequent reductive cyclization step then forms the fused pyrrole ring. researchgate.net Other advanced strategies, such as the Larock indole (B1671886) synthesis, have been employed to create complex pyrroloiminoquinone (PIQ) alkaloids, demonstrating a divergent approach to these fused systems from a common intermediate. acs.org

| Target Fused System | Key Precursor | Key Reagent(s) for Cyclization | Reference |

| Imidazo[4,5-c]quinoline | 6-Methoxyquinoline-3,4-diamine | Trimethyl orthovalerate or Aldehydes (e.g., p-formylbenzonitrile) with Polyphosphoric Acid | nih.govnih.govresearchgate.net |

| Pyrrolo[2,3-f]quinoline | 6-Nitroquinoline (B147349) | 4-Chlorophenoxyacetonitrile (for VNS) followed by catalytic hydrogenation | researchgate.net |

Systematic Design and Synthesis of Compound Libraries for Academic Research

The adaptable chemistry of the this compound scaffold makes it an ideal starting point for combinatorial chemistry and the generation of compound libraries. nih.gov A compound library is a collection of structurally related molecules synthesized in a systematic way. These libraries are invaluable tools in academic research, particularly for drug discovery and the study of biological processes, as they allow for the efficient screening of many compounds to identify those with desired activities.

The synthesis of a library of C2-substituted imidazoquinolines serves as a prime example. Researchers prepared a series of eleven different imidazoquinolines to investigate their potential as allosteric modulators of GABA-A receptors. nih.govresearchgate.net This was achieved by using the multi-step synthetic sequence involving nitration, chlorination, amination, reduction, and cyclization, where the diversity was introduced in the final cyclization step by using different aldehydes. nih.gov

Another significant application is the creation of libraries to explore therapeutic areas like immunology. For instance, a library of polyphenolic imidazo[4,5-c]quinoline derivatives was designed and synthesized to systematically investigate and modulate the agonistic activity of Toll-Like Receptor 7 (TLR7), which plays a crucial role in the innate immune system. nih.govacs.org By varying the substitution patterns on the benzylamine (B48309) portion of the molecule, researchers could fine-tune the biological response. nih.gov Such systematic approaches are fundamental to understanding how molecular structure dictates function.

Structure-Reactivity Relationship (SAR) Studies on Diverse this compound Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. researchgate.net By synthesizing a library of related compounds and evaluating their effects, researchers can identify the chemical groups (pharmacophores) responsible for activity and those that can be modified to improve properties like potency and selectivity. The this compound scaffold provides an excellent platform for conducting such studies.

A clear example of SAR is found in the investigation of imidazo[4,5-c]quinoline derivatives as modulators of TLR7. nih.govacs.org In this work, scientists synthesized a series of analogues with varying methoxy (B1213986) and phenolic (hydroxy) groups on the N-benzyl substituent. nih.gov Their findings from in vitro assays and preliminary immunization studies revealed distinct activity profiles based on these substitutions. For example, two vicinal-methoxy derivatives and two vicinal-phenolic derivatives were selected for further study, with one phenolic derivative proving highly active while another was inactive at the tested concentration. acs.org This demonstrates that the precise placement and nature of these substituents are critical for biological function.

This systematic variation allows for the development of a predictive model for activity. The SAR data gathered from these studies are crucial for the rational design of next-generation compounds with optimized therapeutic potential.

| Scaffold Base | Structural Variation | Target/Assay | SAR Finding | Reference |

| Imidazo[4,5-c]quinoline | Varied substitution on N-benzyl group (methoxy vs. phenolic) | TLR7/8 Agonistic Activity | The position and number of methoxy/phenolic groups significantly impact agonistic activity. Vicinal-phenolic derivative 12b was highly active, while 12e was inactive. | nih.govacs.org |

| Imidazo[4,5-c]quinoline | C2-substitution on the imidazole ring | GABA-A Receptor Modulation | A library of 11 imidazoquinolines was synthesized to investigate their activity as allosteric modulators. | nih.gov |

| Quinoline Hydrazone | Substitution on the benzylidene moiety | Anticancer Activity (EGFRT790M) | A 3,4,5-trimethoxy substitution on the benzylidene ring was found to improve anticancer activity. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 6-methoxy-3-nitroquinoline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. For this compound, the aromatic protons on the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group exhibit distinct chemical shifts. For instance, in a study of 3-iodo-6-methoxy-8-nitroquinoline, the protons on the quinoline ring appeared at δ 9.01 (d, J = 1.9 Hz, 1H), 8.52 (d, J = 1.9 Hz, 1H), 7.71 (d, J = 2.6 Hz, 1H), and 7.15 (d, J = 2.7 Hz, 1H), while the methoxy protons were observed as a singlet at δ 3.99 (s, 3H) rsc.org. These shifts and coupling constants are crucial for assigning each proton to its specific position on the molecular structure.

Table 1: Representative ¹H NMR Data for a Substituted 6-Methoxy-nitroquinoline Derivative rsc.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 9.01 | d | 1.9 |

| H-4 | 8.52 | d | 1.9 |

| H-7 | 7.71 | d | 2.6 |

| H-5 | 7.15 | d | 2.7 |

| -OCH₃ | 3.99 | s | - |

Note: Data is for 3-iodo-6-methoxy-8-nitroquinoline and serves as a representative example.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. For example, the ¹³C NMR spectrum of 3-iodo-6-methoxy-8-nitroquinoline in MeOD showed signals at δ 152.8, 151.3, 144.5, 138.6, 129.5, 127.5, 113.3, 104.4, 88.5, and 52.3 rsc.org. The signals for the methoxy carbon and the various aromatic carbons can be assigned based on their expected chemical shifts.

Table 2: Representative ¹³C NMR Data for a Substituted 6-Methoxy-nitroquinoline Derivative rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-6 | 152.8 |

| C-2 | 151.3 |

| C-8a | 144.5 |

| C-4 | 138.6 |

| C-4a | 129.5 |

| C-8 | 127.5 |

| C-5 | 113.3 |

| C-7 | 104.4 |

| C-3 | 88.5 |

| -OCH₃ | 52.3 |

Note: Data is for 3-iodo-6-methoxy-8-nitroquinoline and serves as a representative example.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin systems of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is highly sensitive and allows for the direct assignment of carbon signals based on their attached, and often pre-assigned, protons. emerypharma.com

For complex molecules like substituted quinolines, the combination of these 2D NMR experiments is essential for a complete and accurate structural assignment. scienceopen.come-bookshelf.de

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, 6-methoxy-8-nitroquinoline (B1580621), shows characteristic absorption bands that can be attributed to specific functional groups. nih.govnist.gov The presence of the nitro group (NO₂) would be indicated by strong asymmetric and symmetric stretching vibrations. The C-O stretching of the methoxy group and the various C=C and C=N stretching vibrations of the quinoline ring would also be observable.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly useful for identifying vibrations that are weak or absent in the IR spectrum. The Raman spectrum of 6-methoxy-8-nitroquinoline has been reported, contributing to a more complete vibrational analysis of the molecule. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum is characterized by one or more absorption bands, with the position and intensity of these bands being dependent on the specific electronic transitions occurring within the conjugated quinoline system. The presence of the nitro and methoxy groups as substituent's influences the energy of these transitions and thus the absorption maxima. Studies on related nitroquinoline derivatives have utilized UV-Vis spectroscopy to investigate their electronic properties. researchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, leading to the calculation of bond lengths, bond angles, and other crucial geometric parameters. uol.de This method is the gold standard for elucidating the molecular and crystal structure of novel compounds.

While a specific crystal structure for this compound is available via the Cambridge Crystallographic Data Centre (CCDC) under reference number 209294, detailed parameters are often found within associated publications. nih.gov For structurally related compounds, such as 6-methoxy-8-nitro-5(1H)-quinolone, detailed XRD studies have been published. iucr.org An analysis of this related compound revealed an orthorhombic crystal system with the space group Pca2₁. iucr.org The unit cell dimensions were determined to be a = 18.647 Å, b = 6.363 Å, and c = 7.730 Å. iucr.org Such data is critical for understanding intermolecular interactions, like hydrogen bonding and π-stacking, which govern the physical properties of the solid material. iucr.orgresearchgate.net

For a compound like this compound, a single-crystal XRD analysis would provide unequivocal proof of its structure and reveal how the methoxy and nitro functional groups influence the crystal packing. The data obtained would be crucial for computational modeling and for establishing structure-property relationships.

Table 1: Representative Crystallographic Data for a Related Nitroquinoline Derivative (Note: This data is for 6-methoxy-8-nitro-5(1H)-quinolone, a structurally similar compound, and serves as an illustrative example of typical XRD findings.)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pca2₁ | iucr.org |

| a (Å) | 18.647 | iucr.org |

| b (Å) | 6.363 | iucr.org |

| c (Å) | 7.730 | iucr.org |

Advanced Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from isomers, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes in synthetic chemistry. researchgate.nettugraz.at

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to separate components of a mixture. For quinoline derivatives, reverse-phase (RP) HPLC is a common method. sielc.com A typical RP-HPLC setup for analyzing this compound or its isomers might use a C18 column as the stationary phase. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com

The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase. The purity of a sample can be determined by the area of its corresponding peak in the chromatogram, with ideal purity showing a single, sharp peak. HPLC is also invaluable for separating positional isomers (e.g., this compound from 6-methoxy-8-nitroquinoline), which often have very similar properties but can be resolved under optimized chromatographic conditions. researchgate.netnih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers if a chiral center is present. niscpr.res.insigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. nih.govrsc.org In the context of this compound synthesis, TLC would be used to track the consumption of the starting materials and the formation of the product. nih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and a less polar solvent like hexane (B92381) or petroleum ether. nih.govrsc.org The different components travel up the plate at different rates, resulting in separation. The position of each spot, represented by its retention factor (Rf) value, helps in identifying the components.

Table 2: Example HPLC Method for Quinoline Derivative Analysis (Note: This is a generalized example based on methods for related compounds.)

| Parameter | Description | Reference |

| Column | C18 Reverse-Phase | sielc.comgoogle.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | sielc.com |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) | rsc.org |

| Application | Purity assessment, separation of isomers | nih.govgoogle.com |

These advanced analytical methods provide a comprehensive characterization of this compound, ensuring its structural integrity and purity, which are prerequisites for any further scientific investigation or application.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. ornl.gov For quinoline (B57606) derivatives, methods like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) or LANL2DZ are frequently employed to perform geometry optimization. researchgate.netresearchgate.netresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing a stable, optimized molecular structure.

The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles. In 6-Methoxy-3-nitroquinoline, the planar quinoline ring is expected to show minor distortions due to the steric and electronic effects of its substituents. The electron-withdrawing nitro group (-NO₂) at the C3 position and the electron-donating methoxy (B1213986) group (-OCH₃) at the C6 position create an electronic push-pull system that influences the bond lengths and electron distribution across the aromatic system. DFT calculations provide precise values for these parameters, which are in good agreement with experimental data where available. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound (Representative Values) This table presents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on analyses of similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C3-N(nitro) | ~1.47 Å |

| N-O(nitro) | ~1.23 Å | |

| C6-O(methoxy) | ~1.36 Å | |

| O-C(methyl) | ~1.43 Å | |

| Bond Angles | O-N-O(nitro) | ~124° |

| C3-C4-N(ring) | ~121° | |

| C5-C6-C7 | ~120° | |

| C5-C6-O(methoxy) | ~125° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comschrodinger.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich methoxy group and the quinoline ring system, while the LUMO is anticipated to be localized mainly on the electron-deficient nitro group. researchgate.net This distribution indicates that the nitro group is the most probable site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic attack at positions activated by the methoxy group. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. irjweb.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Representative Values) Values are hypothetical, based on typical results for similar nitroaromatic compounds.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.4 |

| HOMO-LUMO Energy Gap | ΔE | 4.1 |

| Electronegativity | χ | 4.45 |

| Chemical Hardness | η | 2.05 |

| Chemical Softness | S | 0.49 |

| Electrophilicity Index | ω | 4.83 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. d-nb.info The MEP map is plotted onto the electron density surface, with different colors representing varying potential values. Red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

In this compound, the MEP surface would show a significant negative potential (red) around the oxygen atoms of the nitro and methoxy groups, highlighting their role as hydrogen bond acceptors. A region of high positive potential (blue) would likely be found near the nitro group, confirming its strong electrophilic character. The hydrogen atoms of the quinoline ring would exhibit varying degrees of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.defaccts.de This method is invaluable for quantifying intramolecular and intermolecular interactions, including charge transfer and hyperconjugative effects. researchgate.net The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. uni-muenchen.de

For this compound, NBO analysis can reveal key intramolecular charge transfer events. Significant interactions would be expected between the lone pairs (LP) of the oxygen atoms in the methoxy group and the π* antibonding orbitals of the quinoline ring (e.g., LP(O) → π(C5-C6)). This delocalization contributes to the electron-donating nature of the methoxy group. Conversely, the strong electron-withdrawing character of the nitro group is evidenced by charge delocalization from the ring into the π orbitals of the N-O bonds. mdpi.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Representative Interactions) This table shows hypothetical but plausible donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O(methoxy) | π(C5-C6) | ~25.5 | Intramolecular hyperconjugation |

| π(C7-C8) | π(C5-C6) | ~18.2 | π-electron delocalization |

| π(C5-C6) | π(N(nitro)-O) | ~5.1 | Intramolecular charge transfer |

| LP(1) N(ring) | σ(C2-C3) | ~4.5 | Intramolecular hyperconjugation |

Computational Modeling of Reaction Mechanisms and Kinetic Studies

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, transition states, and intermediates. researchgate.net For quinoline derivatives, DFT calculations are used to study the regioselectivity of reactions like nitration. researchgate.net

The nitration of a quinoline system is complex. In acidic media, the quinoline nitrogen can be protonated, which deactivates the heterocyclic ring towards electrophilic attack. The position of further substitution is then directed by the existing substituents on the benzene (B151609) ring portion. Computational studies can model the stability of reaction intermediates, such as the Wheland (or σ-complex) intermediates for nitronium ion attack at different positions. researchgate.net By comparing the activation energies required to form these intermediates, the most likely reaction pathway and the resulting regioselectivity can be predicted, often with high accuracy that matches experimental outcomes. dtic.mil

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Theoretical calculations can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis spectra, while standard DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, the electron-withdrawing nitro group is expected to cause a significant downfield shift (higher ppm) for adjacent protons, such as the one at the C2 position. chinaphar.com

Vibrational Spectroscopy : Calculated harmonic vibrational frequencies can be correlated with experimental IR and Raman spectra. Characteristic peaks for the nitro group (asymmetric and symmetric stretching), the methoxy group (C-O stretching), and aromatic C-H stretching would be identified. researchgate.net

Electronic Spectroscopy : TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths for electronic transitions, typically π→π* and n→π* transitions for aromatic nitro compounds. researchgate.net

Table 4: Predicted vs. Typical Experimental Spectroscopic Data Predicted values are representative of DFT calculations; experimental values are typical for similar compounds.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Value |

| ¹H NMR | Chemical Shift, δ(H2) | ~9.2 ppm | ~9.1-9.3 ppm chinaphar.com |

| IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | ~1525-1540 cm⁻¹ nist.gov |

| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1345-1360 cm⁻¹ nist.gov |

| UV-Vis | λ_max (π→π*) | ~340 nm | ~330-350 nm researchgate.net |

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Analysis)

Understanding how molecules arrange themselves in the solid state is crucial for materials science. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is generated around a molecule, and properties like d_norm (normalized contact distance) are mapped onto it. Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts as a scatter plot of the distance from the surface to the nearest nucleus inside (d_i) versus outside (d_e). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated, providing a quantitative summary of the crystal packing forces. growkudos.comresearchgate.net For this compound, H···H contacts are expected to dominate, with significant contributions from O···H and C···H interactions, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal structure. π-π stacking interactions between quinoline rings are also possible and can be visualized using curvedness maps. researchgate.netnih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Representative) Data is hypothetical, based on typical values for similar organic nitro compounds.

| Contact Type | Contribution (%) |

| H···H | ~42% |

| O···H / H···O | ~31% |

| C···H / H···C | ~9% |

| C···C (π-stacking) | ~5% |

| N···H / H···N | ~4% |

| Other | ~9% |

Strategic Applications of 6 Methoxy 3 Nitroquinoline As a Research Intermediate

Precursor for the Synthesis of Aminated Methoxyquinoline Derivatives

One of the most significant applications of 6-methoxy-3-nitroquinoline is its role as a starting material for the synthesis of 3-amino-6-methoxyquinoline. The nitro group at the 3-position is readily susceptible to reduction, a fundamental transformation that opens the door to a wide array of aminated derivatives.

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common. For instance, the reduction of this compound to 3-amino-6-methoxyquinoline can be accomplished using reagents like stannous chloride (SnCl2) in hydrochloric acid. prepchem.com This reaction proceeds with high efficiency, providing the desired aminoquinoline in good yield. prepchem.com Another approach involves the use of iron powder in an acidic medium. google.comevitachem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also an effective method for this transformation. evitachem.com

The resulting 3-amino-6-methoxyquinoline is a valuable intermediate in its own right. The amino group can be further functionalized through various reactions, including acylation, alkylation, and diazotization, leading to a diverse range of substituted quinoline (B57606) derivatives. google.commdpi.com For example, it can be reacted with chloroacetyl chloride to form 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide, a precursor for further synthetic modifications. mdpi.com

The synthesis of these aminated derivatives is crucial for the development of new pharmaceutical agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group provides a handle for modulating the biological activity of the molecule.

Table 1: Synthesis of 3-Amino-6-methoxyquinoline from this compound

| Reagents and Conditions | Yield (%) | Reference |

| SnCl2·2H2O, conc. HCl, 50°C to 80°C | 86 | prepchem.com |

| Iron filings, di-n-butyl ether, dilute acetic acid | Not specified | google.com |

| Palladium on carbon, Hydrogen gas | Not specified | evitachem.com |

Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent building block for the construction of more elaborate molecular architectures, including polycyclic and heterocyclic systems. researchgate.net The quinoline ring system itself is a fundamental heterocyclic scaffold, and the substituents on this compound provide opportunities for further annulation and cyclization reactions. researchgate.netsigmaaldrich.com

For example, the nitro group can participate in reductive cyclization reactions. Under specific catalytic reduction conditions, the nitro group can react with a suitably positioned functional group on an adjacent molecule to form a new heterocyclic ring. This strategy has been employed in the synthesis of complex systems where the nitroquinoline moiety is fused with other ring systems.

Furthermore, the quinoline core of this compound can undergo reactions that lead to the formation of fused polycyclic structures. These reactions often involve the activation of specific positions on the quinoline ring, followed by intramolecular or intermolecular cyclizations. The development of such complex molecules is of great interest in materials science for the creation of novel organic electronic materials and in medicinal chemistry for the design of new therapeutic agents with unique three-dimensional structures.

Role in Multi-step Organic Synthesis Towards Novel Scaffolds

The utility of this compound extends beyond its direct conversion to aminated derivatives or its use in constructing fused ring systems. It plays a crucial role as a key intermediate in multi-step synthetic sequences aimed at creating novel molecular scaffolds. msu.edu In these synthetic endeavors, the methoxy (B1213986) and nitro groups are strategically manipulated through a series of reactions to build molecular complexity.

A common strategy involves the reduction of the nitro group to an amine, as discussed previously, followed by a sequence of reactions to introduce new functional groups and build additional rings. For instance, the resulting 3-amino-6-methoxyquinoline can undergo condensation reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental to the assembly of complex target molecules.

The concept of "scaffold hopping," where the core structure of a molecule is altered to explore new chemical space, often utilizes versatile intermediates like this compound. researchgate.net By systematically modifying the quinoline core and its substituents, chemists can generate libraries of related compounds with diverse structural features. This approach is particularly valuable in drug discovery, where the goal is to identify new molecular entities with improved pharmacological properties.

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, highlights the importance of multi-step sequences starting from simpler precursors. atlantis-press.com While not directly starting from this compound, this example illustrates the general principles of building complexity on the quinoline framework. The strategic introduction and modification of functional groups at various positions of the quinoline ring are central to accessing novel and potentially bioactive molecules. nih.gov

Emerging Research Avenues and Future Perspectives for 6 Methoxy 3 Nitroquinoline

Innovations in Environmentally Benign and Sustainable Synthetic Protocols

The development of environmentally friendly and sustainable methods for synthesizing quinoline (B57606) derivatives is a key focus in modern organic chemistry. researchgate.net Traditional methods often involve harsh reaction conditions, toxic reagents, and low yields. nih.gov Consequently, researchers are actively exploring greener alternatives.

Recent advancements in this area include the use of iron(III) chloride hexahydrate (FeCl3·6H2O) as an inexpensive, non-toxic, and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives. tandfonline.com This method offers several advantages, including shorter reaction times, milder conditions, and improved yields. tandfonline.com Another promising approach involves the use of p-toluenesulfonic acid monohydrate (p-TSA·H2O) as a metal-free catalyst in a three-component reaction, which boasts high atom economy. rsc.org

Microwave-assisted synthesis has also gained traction as a sustainable technique. rsc.orgnih.gov For instance, the use of recyclable potassium dodecatungstocobaltate trihydrate under microwave irradiation provides an efficient and environmentally benign route to quinolines. rsc.org These innovative protocols not only reduce the environmental impact but also make the large-scale production of quinoline derivatives, including those based on the 6-methoxy-3-nitroquinoline framework, more economically viable. tandfonline.com

Table 1: Comparison of Sustainable Synthetic Methods for Quinolines

| Method | Catalyst/Conditions | Key Advantages | Reference(s) |

| One-pot condensation | FeCl3·6H2O | Inexpensive, non-toxic catalyst, milder conditions, better yields | tandfonline.com |

| Three-component reaction | p-TSA·H2O | Metal-free, high atom economy | rsc.org |

| Microwave-assisted reaction | Potassium dodecatungstocobaltate trihydrate | Recyclable catalyst, efficient | rsc.org |

| Friedländer Synthesis | Acetic acid, microwave irradiation | Rapid, high yield, green solvent | nih.gov |

Discovery of Novel Reactivity Patterns and Highly Selective Catalytic Transformations

The functional groups of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, offer unique opportunities for exploring novel reactivity patterns. The nitro group, in particular, is a versatile functional handle that can undergo various transformations.

Selective catalytic reduction of the nitro group to an amine is a crucial transformation, as the resulting aminoquinoline can serve as a precursor for a wide range of derivatives. rsc.org While various reducing agents can be employed, achieving high selectivity in the presence of other reducible functional groups remains a challenge. rsc.org Recent research has focused on developing catalysts, such as molybdenum trioxide, for the selective hydrogenation of nitroarenes. rsc.org

Furthermore, the quinoline ring system itself can participate in various catalytic transformations. Metal-organic frameworks (MOFs) are emerging as powerful platforms for regulating catalytic selectivity in organic transformations, offering opportunities for size-, shape-, chemo-, and regio-selective reactions. rsc.org The application of light to modify the selectivity of transition metal-catalyzed transformations is another exciting frontier, potentially allowing for divergent reaction pathways from a single catalytic system. nih.gov These advancements could enable the development of highly selective methods for functionalizing the this compound core.

Advanced In Silico Screening and Rational Design Methodologies for Chemical Research

Computational approaches, including in silico screening and rational drug design, are revolutionizing the discovery and development of new chemical entities. mlsu.ac.in These methods allow for the rapid evaluation of large virtual libraries of compounds, predicting their potential biological activity and guiding the synthesis of the most promising candidates. mdpi.com

For quinoline derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict their activity against various biological targets. mdpi.comnih.gov These models correlate the three-dimensional structures of molecules with their biological activity, providing valuable insights into the structural features that are crucial for potency. mdpi.com For instance, a multistage in silico approach involving pharmacophore modeling, 3D-QSAR, virtual screening, and molecular docking has been successfully employed to identify novel quinoline derivatives as potential kinase inhibitors. nih.govtandfonline.com